1H-Thieno[3,2-c]pyrazole-5-carbaldehyde
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Overview
Description
1H-Thieno[3,2-c]pyrazole-5-carbaldehyde is an organic compound that features a fused ring system combining a thiophene and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thieno[3,2-c]pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of a thiophene derivative with a hydrazine derivative, followed by cyclization and formylation steps . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Thieno[3,2-c]pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Thieno[3,2-c]pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1H-Thieno[3,2-c]pyrazole-5-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Thieno[2,3-c]pyrazole-5-carbaldehyde: Similar in structure but with different biological activities.
Thieno[3,4-c]pyrazole-5-carbaldehyde: Another structural isomer with distinct chemical properties.
Uniqueness: 1H-Thieno[3,2-c]pyrazole-5-carbaldehyde is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold in drug discovery and material science .
Properties
Molecular Formula |
C6H4N2OS |
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Molecular Weight |
152.18 g/mol |
IUPAC Name |
1H-thieno[3,2-c]pyrazole-5-carbaldehyde |
InChI |
InChI=1S/C6H4N2OS/c9-3-4-1-5-6(10-4)2-7-8-5/h1-3H,(H,7,8) |
InChI Key |
XKPZBHIVZSIJDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1NN=C2)C=O |
Origin of Product |
United States |
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